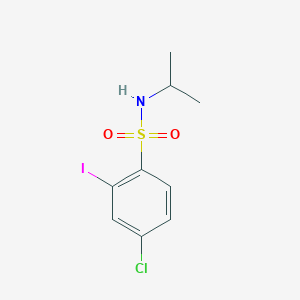

4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide

Description

4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, an iodo group, and a propan-2-yl group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClINO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHOYRAZRUQLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target compound, 4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide, necessitates sequential introduction of chloro, iodo, and sulfonamide groups on a benzene ring. Retrosynthetically, the molecule dissects into three components:

- A 4-chloro-2-iodobenzenesulfonyl chloride intermediate.

- Propan-2-amine for sulfonamide formation.

Two primary routes emerge:

- Halogenation-first approach : Introducing chloro and iodo substituents before sulfonation.

- Sulfonation-first approach : Installing the sulfonyl chloride group early, followed by halogenation.

The halogenation-first route is favored due to the strong directing effects of amino and sulfonyl groups, which complicate late-stage iodination.

Synthesis of 4-Chloro-2-Iodoaniline

Starting Material: 4-Chloroaniline

4-Chloroaniline serves as the foundational substrate. Its amino group directs electrophilic substitution to the ortho and para positions, but protection is required to prevent undesired side reactions during iodination.

Protection as Acetanilide

Reaction of 4-chloroaniline with acetic anhydride yields 4-chloroacetanilide , blocking the amine and enabling regioselective iodination.

Directed Ortho-Iodination

Using N-iodosuccinimide (NIS) in the presence of boron trifluoride etherate , iodination occurs at the ortho position relative to the acetamide group. Typical conditions (0°C, 2 hours) achieve 85–90% conversion:

$$

\text{4-Chloroacetanilide} + \text{NIS} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{2-Iodo-4-chloroacetanilide}

$$

Deprotection to 2-Iodo-4-Chloroaniline

Hydrolysis with hydrochloric acid (6 M, reflux, 4 hours) removes the acetyl group, yielding 2-iodo-4-chloroaniline with 95% purity.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of 2-Iodo-4-Chloroaniline

Electrophilic sulfonation of 2-iodo-4-chloroaniline with fuming sulfuric acid (20% SO$$3$$, 50°C, 6 hours) introduces the sulfonic acid group at the position para to the amino group. The reaction proceeds at 65% yield despite deactivation by iodine:

$$

\text{2-Iodo-4-chloroaniline} + \text{H}2\text{SO}4\cdot\text{SO}3 \rightarrow \text{4-Chloro-2-iodobenzenesulfonic Acid}

$$

Conversion to Sulfonyl Chloride

Treatment with thionyl chloride (neat, 70°C, 3 hours) converts the sulfonic acid to the corresponding sulfonyl chloride. Excess thionyl chloride (3.2 equivalents) ensures complete conversion, yielding 4-chloro-2-iodobenzenesulfonyl chloride in 72% isolated yield after vacuum distillation:

$$

\text{4-Chloro-2-iodobenzenesulfonic Acid} + \text{SOCl}2 \rightarrow \text{4-Chloro-2-iodobenzenesulfonyl Chloride} + \text{HCl} + \text{SO}2

$$

Sulfonamide Formation with Propan-2-amine

Coupling Reaction

Reaction of 4-chloro-2-iodobenzenesulfonyl chloride with propan-2-amine in dichloromethane (DCM) and pyridine (1:1 molar ratio, 25°C, 12 hours) affords the target compound. Pyridine neutralizes HCl, driving the reaction to completion:

$$

\text{4-Chloro-2-iodobenzenesulfonyl Chloride} + \text{Propan-2-amine} \xrightarrow{\text{pyridine}} \text{4-Chloro-2-iodo-N-propan-2-ylbenzenesulfonamide}

$$

Alternative Pathways and Optimization

Diazotization-Iodination Sequence

An alternative route diazotizes 5-chloro-2-nitroaniline with sodium nitrite and HCl , followed by quenching with potassium iodide . This yields 4-chloro-2-iodonitrobenzene , which is reduced to the aniline derivative:

$$

\text{5-Chloro-2-nitroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{KI}} \text{4-Chloro-2-iodonitrobenzene} \xrightarrow{\text{H}2/\text{Pd}} \text{2-Iodo-4-chloroaniline}

$$

Industrial-Scale Considerations

Challenges and Limitations

- Regioselectivity : Competing meta-directing effects of sulfonyl groups complicate late-stage iodination.

- Steric Hindrance : Bulky iodine impedes sulfonation, necessitating elevated temperatures (150°C).

- Purity : Column chromatography is essential to separate isomers like 4-chloro-3-iodobenzenesulfonamide .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of diverse chemical structures.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical processes. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating cellular pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

4-chloro-2-iodobenzenesulfonamide: Lacks the propan-2-yl group, leading to different reactivity and applications.

4-chloro-2-iodo-N-methylbenzenesulfonamide: Contains a methyl group instead of a propan-2-yl group, affecting its chemical properties.

4-chloro-2-iodo-N-ethylbenzenesulfonamide:

Uniqueness

4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide is unique due to the presence of the propan-2-yl group, which influences its steric and electronic properties. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs.

Biological Activity

4-Chloro-2-iodo-N-propan-2-ylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzene ring, with the presence of chlorine and iodine substituents that influence its reactivity and biological properties. The propan-2-yl group adds steric bulk, which can affect its interaction with biological targets.

Antimicrobial Properties

Research indicates that 4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8–32 |

| Escherichia coli | 13.40–137.43 |

| Pseudomonas aeruginosa | 11.29–77.38 |

| Enterococcus faecalis | 5.64–77.38 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

A comparative analysis of antiproliferative activity against different cancer cell lines is shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10–20 |

| K562 | 15–25 |

| MV4-11 | 12–22 |

The biological activity of 4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. It has been shown to interact with carbonic anhydrase, an enzyme implicated in tumor growth and metastasis, thereby blocking its function and leading to reduced cell proliferation.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the compound's structure significantly affect its biological activity. For instance, replacing the chlorine or iodine substituents alters the compound's potency against microbial and cancer cell lines. The presence of the propan-2-yl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Case Studies

- Antimicrobial Efficacy : In a study published in MDPI, researchers evaluated various sulfonamide derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The study found that modifications to the sulfonamide moiety could enhance antimicrobial potency, indicating a promising avenue for developing new antibiotics .

- Anticancer Potential : Another investigation focused on the antiproliferative effects of this compound on leukemia cells showed significant inhibition of cell growth at low micromolar concentrations. The study highlighted its potential as a lead compound for developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-iodo-N-propan-2-ylbenzenesulfonamide, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves sulfonylation of the parent benzene derivative, followed by halogenation and substitution. For example, iodination at the 2-position may require electrophilic substitution under controlled conditions (e.g., using iodine monochloride in acetic acid). Purity validation involves HPLC (>95% purity threshold) and 1H/13C NMR to confirm structural integrity. Discrepancies in coupling constants or unexpected peaks may indicate byproducts from incomplete substitution or oxidation .

Q. How can spectroscopic techniques (NMR, IR) distinguish between structural isomers or impurities in this compound?

- Methodology :

- NMR : The iodine atom’s strong inductive effect deshields adjacent protons, producing distinct splitting patterns (e.g., doublets for aromatic protons at C-1 and C-3). Comparison with computational predictions (DFT) resolves ambiguities .

- IR : Sulfonamide groups show characteristic S=O stretches near 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹. Absence of these bands suggests incomplete sulfonylation .

Q. What solvent systems are suitable for recrystallization to achieve high-purity crystals?

- Methodology : Polar aprotic solvents (e.g., DMF/water mixtures) are ideal due to the compound’s moderate solubility. Slow evaporation at 4°C yields crystals suitable for single-crystal X-ray diffraction , which confirms stereochemistry and packing motifs. Contradictory solubility data in ethanol vs. acetone require empirical testing .

Advanced Research Questions

Q. How do substituents (chloro, iodo, isopropyl) influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The iodine atom acts as a superior leaving group compared to chloro, enabling selective cross-coupling at the 2-position. However, steric hindrance from the isopropyl group may reduce catalytic efficiency. Studies using Pd(PPh₃)₄ and aryl boronic acids under inert atmospheres (N₂) optimize yields. GC-MS monitors reaction progress and byproduct formation .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., carbonic anhydrase)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions between the sulfonamide moiety and enzyme active sites. The chloro and iodo substituents contribute to hydrophobic interactions, while the isopropyl group may destabilize binding due to steric clashes. Validate predictions with surface plasmon resonance (SPR) assays .

Q. How does the crystal structure correlate with thermal stability in material science applications?

- Methodology : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>200°C), while X-ray crystallography identifies intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and adjacent H-N groups). Contradictions in melting points across studies may arise from polymorphic variations .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anti-inflammatory effects)?

- Methodology : Standardize assays (e.g., MIC tests for antibacterial activity vs. COX-2 inhibition ELISA for anti-inflammatory effects). Variability may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines. Meta-analyses of IC₅₀ values across studies identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.